4-(4-Aminophenyl)-3-morpholinone-d4

Description

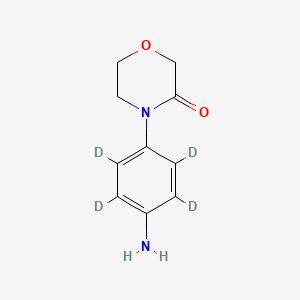

Structure

3D Structure

Properties

IUPAC Name |

4-(4-amino-2,3,5,6-tetradeuteriophenyl)morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/h1-4H,5-7,11H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCRLDZZHOVFEE-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])N2CCOCC2=O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Aminophenyl)-3-morpholinone-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenyl)-3-morpholinone-d4 is a deuterated analog of 4-(4-aminophenyl)-3-morpholinone, a critical intermediate in the synthesis of the direct Factor Xa inhibitor, Rivaroxaban.[1] The strategic incorporation of deuterium (B1214612) atoms into the phenyl ring of this molecule provides a valuable tool for various applications in drug metabolism and pharmacokinetic (DMPK) studies. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, with a focus on its role in the development of Rivaroxaban.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a morpholinone ring attached to a deuterated aminophenyl group. The deuterium atoms are specifically located on the aromatic ring, replacing four hydrogen atoms.

Table 1: Physicochemical Properties of this compound and its Non-Deuterated Analog

| Property | This compound | 4-(4-Aminophenyl)-3-morpholinone |

| CAS Number | 1329837-80-0 (representative) | 438056-69-0[2][3][4] |

| Molecular Formula | C₁₀H₈D₄N₂O₂ | C₁₀H₁₂N₂O₂[2][3][4] |

| Molecular Weight | 196.25 g/mol (approx.) | 192.21 g/mol [2][3][4] |

| IUPAC Name | 4-(4-aminophenyl-2,3,5,6-d4)-3-morpholinone | 4-(4-aminophenyl)morpholin-3-one[3] |

| Melting Point | Not explicitly reported | 171.0 to 175.0 °C[2] |

| Boiling Point | Not explicitly reported | 502.3±45.0 °C (Predicted)[2][5] |

| Solubility | Not explicitly reported | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] Slightly soluble in DMSO and Methanol (heated).[2][5] |

| Appearance | Not explicitly reported | White to Light Brown Solid[2] |

| InChI Key | MHCRLDZZHOVFEE-UHFFFAOYSA-N (for non-deuterated) | MHCRLDZZHOVFEE-UHFFFAOYSA-N[3] |

Role in Rivaroxaban Synthesis

4-(4-Aminophenyl)-3-morpholinone is a pivotal intermediate in the industrial synthesis of Rivaroxaban. The following diagram illustrates a common synthetic pathway to Rivaroxaban, highlighting the central role of this intermediate.

Caption: Synthetic pathway of Rivaroxaban featuring 4-(4-Aminophenyl)-3-morpholinone.

Experimental Protocols

1. Proposed Synthesis of 4-(4-Nitrophenyl-2,3,5,6-d4)-3-morpholinone (Deuterated Precursor)

A common method for introducing deuterium into an aromatic ring is through acid-catalyzed hydrogen-deuterium exchange.

-

Materials: 4-(4-Nitrophenyl)-3-morpholinone, deuterated sulfuric acid (D₂SO₄), deuterium oxide (D₂O).

-

Procedure:

-

4-(4-Nitrophenyl)-3-morpholinone is dissolved in a solution of deuterated sulfuric acid and deuterium oxide.

-

The reaction mixture is heated to an elevated temperature (e.g., 100-150 °C) in a sealed vessel for a prolonged period (e.g., 24-48 hours) to facilitate the hydrogen-deuterium exchange on the phenyl ring.

-

The reaction progress is monitored by ¹H NMR spectroscopy to determine the extent of deuteration.

-

Upon completion, the reaction mixture is cooled and carefully neutralized with a base (e.g., sodium carbonate solution).

-

The deuterated product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure to yield 4-(4-nitrophenyl-2,3,5,6-d4)-3-morpholinone.

-

2. Synthesis of 4-(4-Aminophenyl-2,3,5,6-d4)-3-morpholinone

The reduction of the nitro group to an amine is a standard transformation in organic synthesis.

-

Materials: 4-(4-Nitrophenyl-2,3,5,6-d4)-3-morpholinone, palladium on carbon (Pd/C, 10%), a hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate), and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Procedure:

-

4-(4-Nitrophenyl-2,3,5,6-d4)-3-morpholinone is dissolved in the chosen solvent in a reaction vessel.

-

A catalytic amount of Pd/C is added to the solution.

-

The reaction mixture is subjected to a hydrogen atmosphere (typically at a pressure of 1-5 bar) or treated with a hydrogen donor.

-

The reaction is stirred at room temperature or slightly elevated temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to afford the crude 4-(4-aminophenyl-2,3,5,6-d4)-3-morpholinone.

-

The product can be further purified by recrystallization or column chromatography.

-

Logical Workflow for Synthesis

The following diagram outlines the logical workflow for the proposed synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Conclusion

This compound is a valuable isotopically labeled compound that plays a significant role in the pharmaceutical industry, particularly in the development and analysis of Rivaroxaban. Its synthesis, while not explicitly detailed in readily available literature, can be achieved through established deuteration and reduction methodologies. This guide provides a foundational understanding of its chemical properties, its importance as a synthetic intermediate, and a practical framework for its preparation, serving as a valuable resource for researchers and professionals in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE | 438056-69-0 [chemicalbook.com]

- 3. 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(4-Aminophenyl)morpholin-3-one | CAS:438056-69-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE CAS#: 438056-69-0 [m.chemicalbook.com]

A Technical Guide to 4-(4-Aminophenyl)-3-morpholinone-d4 as a Stable Isotope-Labeled Internal Standard in Bioanalysis

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the application of 4-(4-Aminophenyl)-3-morpholinone-d4 as a stable isotope-labeled internal standard. Its primary use is in the accurate quantification of its non-deuterated analogue, a key metabolite of the anticoagulant drug Rivaroxaban, using liquid chromatography-mass spectrometry (LC-MS).

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1] They are versions of the analyte where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (B1214612) (²H).[1] Because they are nearly chemically identical to the analyte, they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer.[2][3] This allows for the correction of variability that can occur during sample preparation and analysis, such as extraction loss, matrix effects, and instrument fluctuations.[1][4] The use of a deuterated internal standard like this compound significantly enhances the accuracy, precision, and robustness of bioanalytical methods.[2][5]

Physicochemical Properties

This compound is strategically labeled with four deuterium atoms on the phenyl ring.[6] This provides a 4-mass-unit difference from the analyte, allowing for clear differentiation by the mass spectrometer while minimizing any potential chromatographic shift.[6]

| Property | This compound (Internal Standard) | 4-(4-Aminophenyl)-3-morpholinone (Analyte) |

| CAS Number | 1329837-80-0[6] | 438056-69-0[6][7] |

| Molecular Formula | C₁₀H₈D₄N₂O₂[6][8] | C₁₀H₁₂N₂O₂[6][7] |

| Molecular Weight | 196.24 g/mol [6][8] | 192.21 g/mol [6][7] |

| Appearance | Off-White Solid[6] | White to Light Brown Solid[6][9] |

Application in the Bioanalysis of Rivaroxaban

Rivaroxaban is an orally active, direct inhibitor of coagulation factor Xa, used for preventing and treating thromboembolic disorders.[10][11] Its metabolism is a critical aspect of its pharmacokinetic profile. Rivaroxaban undergoes metabolic degradation through two primary pathways: cytochrome P450-mediated oxidation (by CYP3A4, CYP3A5, and CYP2J2) and CYP-independent hydrolysis of amide bonds.[10][11] One of the key metabolites formed is 4-(4-aminophenyl)-3-morpholinone.[6]

Accurate measurement of this metabolite in biological matrices like plasma is essential for comprehensive pharmacokinetic and drug metabolism studies.[6] this compound serves as the ideal internal standard for this purpose.

Caption: Metabolic formation of 4-(4-aminophenyl)-3-morpholinone from Rivaroxaban.

Experimental Protocols

The following sections outline a typical experimental workflow for the quantification of 4-(4-aminophenyl)-3-morpholinone in human plasma using its deuterated internal standard.

General Workflow for Isotope Dilution Analysis

The core principle involves adding a precise amount of the deuterated internal standard to both the unknown samples and the calibration standards at the beginning of the sample preparation process. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, which remains constant even if sample is lost during processing.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. m.youtube.com [m.youtube.com]

- 5. texilajournal.com [texilajournal.com]

- 6. This compound | Benchchem [benchchem.com]

- 7. 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetic Properties of Rivaroxaban in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 4-(4-Aminophenyl)-3-morpholinone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical and solubility data for the deuterated compound 4-(4-Aminophenyl)-3-morpholinone-d4, a labeled analog of a key intermediate in the synthesis of several pharmaceutical compounds. Due to its isotopic labeling, this compound is a valuable tool in metabolism, pharmacokinetic, and analytical studies. This document compiles known data and presents generalized experimental protocols for its characterization.

Core Physical Properties

The introduction of deuterium (B1214612) atoms into the 4-(4-aminophenyl)-3-morpholinone structure results in a higher molecular weight compared to its non-deuterated counterpart. While significant alterations to chemical reactivity are not expected, the change in mass is a key feature for its use in isotope dilution mass spectrometry.[1] Below is a comparison of the physical properties of both the deuterated and non-deuterated forms.

| Property | This compound | 4-(4-Aminophenyl)-3-morpholinone |

| Molecular Formula | C₁₀H₈D₄N₂O₂[2] | C₁₀H₁₂N₂O₂[3][4][5] |

| Molecular Weight | 196.24 g/mol [2] | 192.21 g/mol [3][4][5] |

| Appearance | - | White to Light Brown Solid[5] |

| Boiling Point | - | 502.3±45.0 °C (Predicted)[6] |

| Storage Temperature | - | 2-8°C[5] |

Solubility Profile

| Solvent | Solubility of 4-(4-Aminophenyl)-3-morpholinone |

| DMSO | Slightly Soluble[5][6] |

| Methanol | Slightly Soluble (Heated)[5][6] |

| Chloroform | Soluble[7] |

| Dichloromethane | Soluble[7] |

| Ethyl Acetate | Soluble[7] |

| Acetone | Soluble[7] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical and solubility properties of this compound are not specified in the available literature. The following are generalized protocols that represent standard laboratory methods for such characterizations.

Determination of Melting Point (Capillary Method)

-

Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Determination of Solubility (Shake-Flask Method)

-

Equilibrium System Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The result is expressed in units such as mg/mL or mol/L.

Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a deuterated compound like this compound.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-(4-Aminophenyl)morpholin-3-one | CAS:438056-69-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. 4-(4-Aminophenyl)morpholin-3-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. UniSysCat: New deuteration protocol for preparing NMR solvents [unisyscat.de]

4-(4-Aminophenyl)-3-morpholinone: A Technical Review of its Core Application in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Aminophenyl)-3-morpholinone is a heterocyclic organic compound with significant importance in the pharmaceutical industry. An extensive review of the scientific literature indicates that its primary and well-documented application is not as a pharmacologically active agent itself, but as a critical starting material and key intermediate in the synthesis of the direct factor Xa inhibitor, Rivaroxaban. This technical guide provides a comprehensive overview of the chemical properties, synthesis protocols, and its central role in the manufacturing of this widely used anticoagulant. While this document will address the compound's established function, it is important to note a lack of substantial evidence in the reviewed literature for its independent pharmacological applications or mechanisms of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-(4-Aminophenyl)-3-morpholinone is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic processes.

| Property | Value | Reference |

| CAS Number | 438056-69-0 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [1][3][4] |

| Molecular Weight | 192.21 g/mol | [1][3][4] |

| Appearance | White to off-white or light brown solid/crystalline powder | [4] |

| Melting Point | >128°C (decomposition) | |

| IUPAC Name | 4-(4-aminophenyl)morpholin-3-one | [5] |

| Synonyms | 4-(3-Oxo-4-morpholinyl)aniline, Aminophenylmorpholinone | [3][5] |

Synthesis of 4-(4-Aminophenyl)-3-morpholinone

The synthesis of 4-(4-aminophenyl)-3-morpholinone is a well-established process, with several routes described in the patent and scientific literature. A common and efficient method involves the reduction of an intermediate, 4-(4-nitrophenyl)-3-morpholinone.

General Synthesis Workflow

The following diagram illustrates a representative workflow for the synthesis of 4-(4-aminophenyl)-3-morpholinone.

Experimental Protocol: Reduction of 4-(4-Nitrophenyl)-3-morpholinone

This protocol is a summarized representation of a common method found in the literature.

Materials:

-

4-(4-Nitrophenyl)-3-morpholinone

-

Hydrogen gas

-

Hydrogenation catalyst (e.g., 5% Palladium on activated carbon)

-

Aliphatic alcohol (e.g., Ethanol)

-

Water

Procedure:

-

The reaction is carried out in a suitable reactor capable of handling hydrogen gas under pressure.

-

4-(4-Nitrophenyl)-3-morpholinone is dissolved or suspended in an aliphatic alcohol, such as ethanol (B145695).

-

A hydrogenation catalyst, typically palladium on activated carbon, is added to the mixture.

-

The reactor is sealed and purged with hydrogen gas.

-

The reaction mixture is heated to a temperature between 40 and 120°C under hydrogen pressure.

-

The reaction is monitored until completion, which is generally achieved within approximately one hour under these conditions.

-

Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.

-

Water and ethanol are added to the filtrate, and the mixture is heated to dissolve the product.

-

The catalyst is filtered off from the hot solution.

-

4-(4-Aminophenyl)-3-morpholinone is isolated by concentrating the filtrate under reduced pressure.

Application in the Synthesis of Rivaroxaban

The primary pharmacological relevance of 4-(4-aminophenyl)-3-morpholinone is its role as a precursor in the synthesis of Rivaroxaban, a potent and orally bioavailable direct inhibitor of coagulation factor Xa.

Rivaroxaban Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Rivaroxaban starting from 4-(4-aminophenyl)-3-morpholinone.

Description of Synthetic Steps

-

Reaction with (R)-Epichlorohydrin: 4-(4-Aminophenyl)-3-morpholinone undergoes a reaction with (R)-epichlorohydrin, leading to the opening of the epoxide ring and the formation of an intermediate.

-

Amination: The resulting intermediate is then treated with ammonia to introduce an amino group, forming the key intermediate, (S)-4-[4-[(3-amino-2-hydroxypropyl)amino]phenyl]-3-morpholinone.

-

Acylation: This key intermediate is subsequently acylated using methyl 5-chlorothiophene-2-carboxylate.

-

Cyclization: The final step involves a cyclization reaction, often facilitated by a reagent such as bis(trichloromethyl)carbonate, to form the oxazolidinone ring of the final Rivaroxaban molecule.

Conclusion

References

- 1. 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Aminophenyl)morpholin-3-one Manufacturer, Exporter [vandvpharma.com]

- 3. clearsynth.com [clearsynth.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 4-(4-Aminophenyl)-3-morpholinone | LGC Standards [lgcstandards.com]

An In-depth Technical Guide to the Metabolism of Rivaroxaban to its Hydroxylated Metabolite M-2

This technical guide provides a comprehensive overview of the metabolic conversion of the direct oral anticoagulant Rivaroxaban to its M-2 metabolite. The document is intended for researchers, scientists, and professionals in the field of drug development and metabolism. It details the metabolic pathways, enzymatic contributors, quantitative kinetic data, and the experimental protocols used to elucidate this biotransformation.

Introduction

Rivaroxaban is a highly selective direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. Its metabolism is a key determinant of its pharmacokinetic profile and overall disposition in the body. A major metabolic pathway for Rivaroxaban is the oxidative degradation of its morpholinone moiety, leading to the formation of several metabolites.[1] Among these, the M-2 metabolite, a hydroxylated derivative, is a principal product in in vitro studies using human liver microsomes.[2][3][4] Understanding the formation of M-2 is crucial for a complete characterization of Rivaroxaban's metabolic fate. It is important to note that 4-(4-aminophenyl)-3-morpholinone is a key intermediate in the chemical synthesis of Rivaroxaban and not a metabolic product.[5][6]

Metabolic Pathway of Rivaroxaban to M-2

The formation of the M-2 metabolite occurs through the hydroxylation of the morpholinone ring of the Rivaroxaban molecule. This oxidative transformation is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. Subsequently, M-2 can undergo further oxidation, leading to the opening of the morpholinone ring and the formation of the M-1 metabolite.[1][3]

Quantitative Data on M-2 Formation

The formation of the M-2 metabolite is primarily mediated by CYP3A4 and CYP2J2. While specific kinetic parameters for the formation of M-2 are not fully available in the public literature, the relative contributions of these enzymes to the overall metabolism of Rivaroxaban have been characterized.

Table 1: Contribution of CYP Enzymes to Rivaroxaban Elimination

| Enzyme | Contribution to Total Rivaroxaban Elimination | Reference |

| CYP3A4 | ~18% | [1][7] |

| CYP2J2 | ~14% | [1][7] |

Table 2: In Vitro Enzyme Kinetic Parameters for Rivaroxaban Metabolism

| Enzyme | Kₘ (µM) | Vₘₐₓ | Intrinsic Clearance (CLᵢₙₜ) | Reference |

| CYP3A4 | 5.78 | Not Reported | - | [8] |

| CYP2J2 | Not Reported | Not Reported | ~39-fold higher than CYP3A4 | [9] |

Note: Vₘₐₓ and the Kₘ for CYP2J2 are not specified in the reviewed literature. The intrinsic clearance data highlights the significant catalytic efficiency of CYP2J2 in Rivaroxaban hydroxylation.

Experimental Protocols

The following sections detail the methodologies for studying the metabolism of Rivaroxaban to M-2 in vitro.

In Vitro Incubation with Human Liver Microsomes (HLMs)

This protocol describes a general procedure for assessing the metabolism of Rivaroxaban in a mixed-enzyme system.

Materials:

-

Pooled human liver microsomes (HLMs)

-

[¹⁴C]Rivaroxaban (or non-labeled Rivaroxaban)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Acetonitrile or other suitable organic solvent for reaction termination

-

Incubator/shaker set to 37°C

Procedure:

-

Thaw pooled HLMs on ice.

-

Prepare the incubation mixture in microcentrifuge tubes containing phosphate buffer and MgCl₂.

-

Add HLMs to the incubation mixture to a final protein concentration of 0.5 mg/mL.

-

Add [¹⁴C]Rivaroxaban to the mixture at various concentrations to determine kinetic parameters.

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH to a final concentration of 1 mM.

-

Incubate at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction at each time point by adding a 2-fold volume of ice-cold acetonitrile.

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

-

Transfer the supernatant for analysis by LC-MS/MS.

Incubation with Recombinant Human CYP Enzymes

This protocol is used to identify the specific CYP isoforms responsible for M-2 formation.

Materials:

-

Recombinant human CYP3A4 and CYP2J2 (and other isoforms as controls) expressed in a suitable system (e.g., insect cells)

-

[¹⁴C]Rivaroxaban (or non-labeled Rivaroxaban)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH

-

Acetonitrile

Procedure:

-

Prepare incubation mixtures containing phosphate buffer, the specific recombinant CYP enzyme (e.g., 10-50 pmol/mL), and [¹⁴C]Rivaroxaban at various concentrations.

-

Pre-incubate the mixtures for 5 minutes at 37°C.

-

Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubate at 37°C for a predetermined time, ensuring linear metabolite formation.

-

Terminate the reaction with ice-cold acetonitrile.

-

Process the samples as described in the HLM protocol (vortex, centrifuge).

-

Analyze the supernatant by LC-MS/MS to quantify the formation of M-2.

LC-MS/MS Analysis of Rivaroxaban and M-2

This section outlines a general method for the quantification of Rivaroxaban and its M-2 metabolite.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[2]

-

Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.[2]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

-

Gradient Elution: A suitable gradient to separate Rivaroxaban from its metabolites.

-

Flow Rate: 0.4 mL/min.[2]

-

Injection Volume: 5-20 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Rivaroxaban: Precursor and product ions to be determined based on the specific instrument (e.g., for quantification and qualification).

-

M-2: Precursor ion will be [M+H]⁺ of Rivaroxaban + 16 Da (for the addition of an oxygen atom). Product ions need to be determined by infusion and fragmentation of an authentic standard or from the incubate.

-

-

Data Analysis: Quantify the peak areas of Rivaroxaban and M-2 against a standard curve prepared with authentic standards.

Conclusion

The metabolism of Rivaroxaban to its hydroxylated metabolite, M-2, is a significant pathway in its biotransformation, primarily mediated by CYP3A4 and CYP2J2 enzymes. While detailed kinetic parameters for M-2 formation are not fully elucidated in publicly available literature, the relative contributions of the key enzymes are understood. The experimental protocols outlined in this guide provide a robust framework for the in vitro investigation of this metabolic conversion. Further studies to fully characterize the enzyme kinetics of M-2 formation will provide a more complete understanding of Rivaroxaban's metabolic profile.

References

- 1. Pharmacokinetic Properties of Rivaroxaban in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Developing LC-MS/MS methods to quantify rivaroxabanin human plasma and urine: Application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro metabolism of rivaroxaban, an oral, direct factor Xa inhibitor, in liver microsomes and hepatocytes of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oyc.co.jp [oyc.co.jp]

- 6. researchgate.net [researchgate.net]

- 7. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 8. simulations-plus.com [simulations-plus.com]

- 9. Identifying the Dominant Contribution of Human Cytochrome P450 2J2 to the Metabolism of Rivaroxaban, an Oral Anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard in Anticoagulant Bioanalysis: A Technical Guide to Exploratory Research Using Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, particularly for anticoagulants where precise dosing is critical, the accuracy and reliability of bioanalytical data are paramount.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of these drugs in biological matrices.[3][4] Central to the robustness of these methods is the use of stable isotope-labeled internal standards (SIL-ISs), with deuterated standards being the most common choice.[5][6][7] This technical guide provides an in-depth exploration of the core principles, experimental protocols, and data interpretation when employing deuterated internal standards in the exploratory research of anticoagulants.

The Core Principle: Mitigating Variability with Isotopic Analogs

A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[6] The fundamental advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[2] This chemical similarity ensures that the internal standard and the analyte exhibit almost identical behavior during sample preparation, chromatographic separation, and ionization in the mass spectrometer.[1][7] Consequently, the deuterated internal standard effectively compensates for variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise results.[1][8][9]

The use of a deuterated internal standard that co-elutes with the analyte serves to normalize variability, which is a key reason for their incorporation into bioanalytical methods.[8] Regulatory bodies like the European Medicines Agency (EMA) have noted that a vast majority of submissions incorporate SIL-IS in their assay validations, underscoring their importance in generating reliable data for regulatory consideration.[8]

Experimental Protocols: A Roadmap to Robust Quantification

The successful implementation of a deuterated internal standard is contingent on a well-defined and validated experimental protocol. The following sections outline a typical methodology for the analysis of anticoagulants in biological matrices like plasma.

Sample Preparation: Protein Precipitation

A common and straightforward method for sample preparation in anticoagulant analysis is protein precipitation.[3][4][10]

-

Aliquoting: Transfer a small volume (e.g., 100 µL) of the plasma sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a precise volume of the deuterated internal standard working solution to each sample, calibration standard, and quality control (QC) sample.

-

Precipitation: Add a precipitating agent, typically a cold organic solvent like acetonitrile (B52724) or methanol (B129727) (e.g., 3 volumes of solvent to 1 volume of plasma).

-

Vortexing: Vortex the mixture vigorously to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are representative LC-MS/MS conditions for the analysis of anticoagulants. Specific parameters will need to be optimized for the particular analyte and internal standard.

| Parameter | Typical Conditions |

| HPLC System | A UHPLC system such as a Shimadzu Nexera or equivalent.[3] |

| Analytical Column | A C18 reversed-phase column (e.g., 2.1 x 50 mm, 5 µm).[3][11] |

| Mobile Phase A | 0.1% Formic Acid in Water.[10] |

| Mobile Phase B | Acetonitrile or Methanol.[10][12] |

| Flow Rate | 0.5 mL/min.[3] |

| Oven Temperature | 50 °C.[3] |

| Injection Volume | 2 µL.[3] |

| Mass Spectrometer | A triple quadrupole mass spectrometer (e.g., Sciex 3200 Q Trap, Shimadzu LCMS-8045).[3][13] |

| Ionization Mode | Positive Electrospray Ionization (ESI).[10][13] |

| Scan Type | Multiple Reaction Monitoring (MRM).[12][13] |

The MRM transitions for the analyte and its deuterated internal standard are determined by infusing the individual compounds into the mass spectrometer to identify the precursor ion and the most abundant and stable product ions.

Data Presentation: Quantifying Performance

The performance of an analytical method using a deuterated internal standard is evaluated by its accuracy and precision.[1] This is typically assessed by analyzing quality control (QC) samples at various concentration levels (low, medium, and high) on multiple days.

As a representative example, the intra-day and inter-day accuracy and precision for the analysis of R-Warfarin and S-Warfarin using Warfarin-d5 as the internal standard are summarized below.

Table 1: Intra-Day Accuracy and Precision for Warfarin Analysis using Warfarin-d5 Internal Standard [1]

| Analyte | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (CV, %) |

| R-Warfarin | 50 | 51.5 | 103.0 | 4.5 |

| 500 | 492.5 | 98.5 | 3.2 | |

| 2000 | 2055.0 | 102.8 | 2.8 | |

| S-Warfarin | 50 | 52.0 | 104.0 | 4.8 |

| 500 | 489.0 | 97.8 | 3.5 | |

| 2000 | 2060.0 | 103.0 | 3.1 |

Table 2: Inter-Day Accuracy and Precision for Warfarin Analysis using Warfarin-d5 Internal Standard [1]

| Analyte | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=15) | Accuracy (%) | Precision (CV, %) |

| R-Warfarin | 50 | 50.8 | 101.6 | 5.1 |

| 500 | 498.2 | 99.6 | 4.2 | |

| 2000 | 2045.0 | 102.3 | 3.9 | |

| S-Warfarin | 50 | 51.2 | 102.4 | 5.5 |

| 500 | 495.5 | 99.1 | 4.6 | |

| 2000 | 2050.0 | 102.5 | 4.3 |

The data presented in these tables demonstrate that the use of a deuterated internal standard allows for excellent accuracy (generally within ±15% of the nominal value) and high precision (coefficients of variation well below 15%), which are typical acceptance criteria for bioanalytical method validation.[1]

Visualizing the Workflow and Logic

To further elucidate the concepts discussed, the following diagrams illustrate the key workflows and logical relationships in the use of deuterated internal standards for anticoagulant research.

Caption: General workflow for quantitative analysis using a deuterated internal standard.

Caption: Correction of analytical variability by a deuterated internal standard.

Caption: Experimental workflow for bioanalytical method validation.

Conclusion: Ensuring Data Integrity in Anticoagulant Research

The use of deuterated internal standards is an indispensable component of modern bioanalytical workflows for the quantification of anticoagulants. Their ability to mimic the behavior of the analyte throughout the analytical process provides a robust mechanism for correcting inherent variabilities, thereby ensuring the generation of high-quality, reliable data.[1][5][14] For researchers and drug development professionals, the investment in the synthesis and implementation of deuterated internal standards is a critical step in establishing rugged and reproducible bioanalytical methods. This, in turn, provides a solid foundation for making informed decisions throughout the exploratory and clinical development of novel anticoagulant therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. shimadzu.com [shimadzu.com]

- 4. akjournals.com [akjournals.com]

- 5. benchchem.com [benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. lcms.cz [lcms.cz]

- 12. Development and validation of an analytical method for the determination of direct oral anticoagulants (DOAC) and the direct thrombin-inhibitor argatroban by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and validation of an analytical method for the determination of direct oral anticoagulants (DOAC) and the direct thrombin-inhibitor argatroban by HPLC–MS/MS | springermedizin.de [springermedizin.de]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Quantitative Analysis of 4-(4-Aminophenyl)-3-morpholinone in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-(4-Aminophenyl)-3-morpholinone in human plasma. 4-(4-Aminophenyl)-3-morpholinone is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban and is also one of its major metabolites.[1][2][3][4] The accurate quantification of this analyte is crucial for pharmacokinetic and drug metabolism studies. This method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate quantification. The described protocol is intended for researchers, scientists, and drug development professionals.

Introduction

4-(4-Aminophenyl)-3-morpholinone is a critical component in the synthesis of Rivaroxaban, an oral, direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders.[3][5] Furthermore, studies on the metabolism of Rivaroxaban have identified the oxidative degradation of the morpholinone moiety as a major metabolic pathway, leading to the formation of 4-(4-Aminophenyl)-3-morpholinone.[5][6][7][8] Therefore, a reliable method for its quantification in biological matrices is essential for understanding the pharmacokinetics and metabolic fate of Rivaroxaban.

This application note provides a detailed protocol for the extraction and quantification of 4-(4-Aminophenyl)-3-morpholinone from human plasma using LC-MS/MS. The method is designed to be simple, rapid, and suitable for high-throughput analysis.

Experimental

Materials and Reagents

-

4-(4-Aminophenyl)-3-morpholinone reference standard (Purity ≥98%)

-

4-(4-Aminophenyl)-3-morpholinone-d4 (internal standard, IS)

-

HPLC-grade acetonitrile (B52724), methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

LC-MS/MS Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | As described in Table 2 |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 5.0 | 5 |

Table 3: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150 °C |

| Desolvation Temperature | 500 °C |

| Capillary Voltage | 3.0 kV |

| MRM Transitions | As described in Table 4 |

Table 4: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 4-(4-Aminophenyl)-3-morpholinone | 193.2 | 120.1 | 100 | 25 |

| This compound (IS) | 197.2 | 124.1 | 100 | 25 |

Protocols

Standard Solution Preparation

-

Prepare a 1 mg/mL stock solution of 4-(4-Aminophenyl)-3-morpholinone and the internal standard (IS) in methanol.

-

Perform serial dilutions of the stock solutions with 50:50 (v/v) acetonitrile/water to prepare working standards for the calibration curve and quality control (QC) samples.

Sample Preparation (Protein Precipitation)

-

To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the IS working solution (e.g., 100 ng/mL).

-

Add 150 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.[9]

-

Transfer the supernatant to a clean 96-well plate or autosampler vial.

-

Inject the sample into the LC-MS/MS system.

Method Validation

The method was validated according to established bioanalytical method validation guidelines.[10]

Table 5: Summary of Quantitative Performance

| Parameter | Result | Acceptance Criteria |

| Linearity (ng/mL) | 1 - 1000 | r² ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | S/N ≥ 10 |

| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (%CV) | ≤ 10.2% | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% Bias) | -7.8% to 9.5% | ± 15% (± 20% at LLOQ) |

| Recovery | > 85% | Consistent and reproducible |

| Matrix Effect | Minimal | IS-normalized matrix factor within acceptable range |

Diagrams

References

- 1. cphi-online.com [cphi-online.com]

- 2. Synthesis of Rivaroxaban [cjph.com.cn]

- 3. 4-(4-Aminophenyl)morpholin-3-one Manufacturer, Exporter [vandvpharma.com]

- 4. clearsynth.com [clearsynth.com]

- 5. Metabolism and excretion of rivaroxaban, an oral, direct factor Xa inhibitor, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic Properties of Rivaroxaban in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro metabolism of rivaroxaban, an oral, direct factor Xa inhibitor, in liver microsomes and hepatocytes of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

Application Note: High-Throughput Quantification of 4-(4-Aminophenyl)-3-morpholinone in Human Plasma using a Deuterated Internal Standard and LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of 4-(4-Aminophenyl)-3-morpholinone, a metabolite of the anticoagulant drug Rivaroxaban[1][2], in human plasma. The method utilizes 4-(4-Aminophenyl)-3-morpholinone-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision.[3][4][5][6] A simple and efficient protein precipitation protocol is employed for sample preparation, followed by rapid chromatographic separation using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for high-throughput analysis in clinical and preclinical studies.

Introduction

4-(4-Aminophenyl)-3-morpholinone is a major metabolite of Rivaroxaban, an oral anticoagulant. Accurate measurement of its concentration in human plasma is crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry.[3][4][7] The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable and reproducible results.[4][5] This application note provides a detailed protocol for the extraction and quantification of 4-(4-Aminophenyl)-3-morpholinone in human plasma.

Experimental

Materials and Reagents

-

4-(4-Aminophenyl)-3-morpholinone (Reference Standard)

-

This compound (Internal Standard)

-

LC-MS/MS grade acetonitrile (B52724), methanol, and water

-

Formic acid (≥98%)

-

Human plasma (K2EDTA)

Equipment

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical balance

-

Calibrated pipettes

-

Vortex mixer

-

Centrifuge

-

96-well collection plates

Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-(4-Aminophenyl)-3-morpholinone in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

Experimental Workflow Diagram

Caption: Workflow for the quantification of 4-(4-Aminophenyl)-3-morpholinone in human plasma.

Detailed Protocols

Sample Preparation: Protein Precipitation

-

Thaw frozen human plasma samples to room temperature and vortex to ensure homogeneity.[8]

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC sample.

-

Add 50 µL of the internal standard working solution (containing this compound) to each tube, except for the blank samples.

-

Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[8][9]

-

Vortex the mixture for 30 seconds.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[8]

-

Carefully transfer the supernatant to a clean 96-well collection plate or autosampler vial.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B in 3 min, hold for 1 min, re-equilibrate for 1 min |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Analyte: m/z 193.1 → 136.1, IS: m/z 197.1 → 140.1 |

| Collision Energy | Optimized for specific instrument |

| Ion Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

Data Analysis

The concentration of 4-(4-Aminophenyl)-3-morpholinone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor of 1/x² is typically used for the calibration curve.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of this bioanalytical method.

| Parameter | Result |

| Linear Range | 1 - 1000 ng/mL |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% of nominal concentration |

| Recovery | > 85% |

| Matrix Effect | Minimal, compensated by SIL-IS |

Signaling Pathway/Logical Relationship Diagram

This diagram illustrates the rationale for using a stable isotope-labeled internal standard.

Caption: Rationale for using a stable isotope-labeled internal standard.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of 4-(4-Aminophenyl)-3-morpholinone in human plasma. The use of a deuterated internal standard, this compound, ensures the reliability of the results by correcting for variability during sample preparation and analysis. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. scispace.com [scispace.com]

- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. texilajournal.com [texilajournal.com]

- 8. a protein precipitation extraction method [protocols.io]

- 9. Technical Tip: Protein Precipitation [phenomenex.com]

Application Notes and Protocols for Bioanalytical Sample Preparation Utilizing Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common sample preparation techniques in bioanalysis, emphasizing the use of deuterated internal standards to ensure accuracy and precision in quantitative analysis. The included methodologies for protein precipitation, liquid-liquid extraction, and solid-phase extraction are fundamental for the reliable determination of drugs, metabolites, and biomarkers in complex biological matrices.

The Gold Standard: Deuterated Internal Standards

In quantitative bioanalysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are considered the gold standard.[1] These stable isotope-labeled (SIL) versions of the analyte are chemically identical to the compound of interest, ensuring they co-elute during chromatography and experience similar matrix effects.[1][2] This mimicry allows for the correction of variability during sample processing, injection, and ionization, leading to more accurate and precise quantification.[1][2] The use of a suitable internal standard is a critical component of robust high-throughput bioanalytical methods and is emphasized in regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA).[1][3][4]

Experimental Workflows

A typical bioanalytical workflow incorporating a deuterated internal standard involves several key stages, from initial sample handling to final data analysis. The choice of sample preparation technique is crucial for removing interfering substances and isolating the analyte and internal standard.

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the majority of proteins from biological samples like plasma or serum.[5] It is often the first choice for its simplicity and speed.[6]

Objective:

To precipitate and remove proteins from a plasma sample to prepare it for LC-MS/MS analysis.

Materials:

-

Biological sample (e.g., human plasma)

-

Deuterated internal standard working solution

-

Precipitating solvent (e.g., ice-cold acetonitrile (B52724) or methanol)[7]

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Aliquoting: Pipette 100 µL of the biological sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 25 µL of the deuterated internal standard working solution to the sample.

-

Vortexing: Briefly vortex the sample to ensure homogeneity.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is common) to the sample.[5]

-

Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes to pellet the precipitated proteins.[8]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase (e.g., 100 µL of 50:50 methanol:water). This step helps to concentrate the analyte and exchange the solvent.

-

Analysis: The sample is now ready for injection into the LC-MS/MS system.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacokinetics of Venetoclax, a Novel BCL-2 Inhibitor, in Patients With Relapsed or Refractory Chronic Lymphocytic Leukemia or Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. fda.gov [fda.gov]

- 5. agilent.com [agilent.com]

- 6. actapharmsci.com [actapharmsci.com]

- 7. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein preparation for LC-MS/MS analysis [protocols.io]

Application of 4-(4-Aminophenyl)-3-morpholinone-d4 in Preclinical Drug Development

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenyl)-3-morpholinone is a critical intermediate in the synthesis of Rivaroxaban, an orally active direct factor Xa (FXa) inhibitor used for the prevention and treatment of thromboembolic diseases.[1][2][3][4] The deuterated analog, 4-(4-Aminophenyl)-3-morpholinone-d4, offers a strategic advantage in preclinical drug development. The substitution of hydrogen with deuterium (B1214612) atoms can significantly alter the metabolic fate of the parent drug, a concept known as the "deuterium switch".[5][6] This modification can lead to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of reactive metabolites, potentially enhancing the safety and efficacy of the final active pharmaceutical ingredient (API).[5][6][7][8]

These application notes provide a comprehensive overview of the utility of this compound in preclinical research, complete with detailed experimental protocols and data presentation guidelines.

Rationale for Use in Preclinical Development

The primary application of this compound is as a stable-labeled internal standard in pharmacokinetic studies of its non-deuterated counterpart or as a precursor to a deuterated version of Rivaroxaban. The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering the chemical properties.[7]

Key applications include:

-

Metabolic Stability Assessment: To investigate the kinetic isotope effect (KIE) on the metabolism of the morpholinone moiety. A slower rate of metabolism for the deuterated compound can indicate that this part of the molecule is a site of metabolic activity.

-

Pharmacokinetic (PK) Studies: To serve as an ideal internal standard for quantitative bioanalysis (LC-MS/MS) of the non-deuterated 4-(4-aminophenyl)-3-morpholinone or Rivaroxaban, ensuring accurate and precise measurements in biological matrices.

-

Drug Metabolism and Pharmacokinetics (DMPK) Studies: To synthesize a deuterated version of Rivaroxaban. Preclinical studies would then compare the DMPK properties of the deuterated and non-deuterated Rivaroxaban to evaluate potential improvements in the drug's profile.

Experimental Protocols

In Vitro Metabolic Stability Assessment

Objective: To compare the metabolic stability of 4-(4-Aminophenyl)-3-morpholinone and its d4-analog in liver microsomes.

Materials:

-

4-(4-Aminophenyl)-3-morpholinone

-

This compound

-

Pooled human liver microsomes (or from other species of interest)

-

NADPH regenerating system

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching)

-

LC-MS/MS system

Protocol:

-

Prepare a stock solution of each compound (1 mM in DMSO).

-

In a 96-well plate, add phosphate buffer, the test compound (final concentration 1 µM), and liver microsomes (final concentration 0.5 mg/mL).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the plate to pellet the protein.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation:

| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| 4-(4-Aminophenyl)-3-morpholinone | 45.2 ± 3.1 | 15.3 ± 1.2 |

| This compound | 68.5 ± 4.5 | 10.1 ± 0.9 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

In Vivo Pharmacokinetic Study in Rodents

Objective: To compare the pharmacokinetic profiles of Rivaroxaban synthesized from deuterated and non-deuterated 4-(4-Aminophenyl)-3-morpholinone.

Materials:

-

Rivaroxaban (synthesized from non-deuterated precursor)

-

d4-Rivaroxaban (synthesized from this compound)

-

Sprague-Dawley rats (or other appropriate rodent model)

-

Dosing vehicle (e.g., 0.5% methylcellulose)

-

Blood collection supplies

-

LC-MS/MS system

Protocol:

-

Administer a single oral dose of Rivaroxaban or d4-Rivaroxaban (e.g., 10 mg/kg) to two groups of rats (n=5 per group).

-

Collect blood samples via tail vein at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Process blood samples to obtain plasma.

-

Extract the drug from plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

-

Quantify the concentration of the respective drug in plasma samples using a validated LC-MS/MS method.

-

Perform non-compartmental analysis to determine key PK parameters.

Data Presentation:

| Parameter | Rivaroxaban | d4-Rivaroxaban |

| Cmax (ng/mL) | 1250 ± 150 | 1310 ± 180 |

| Tmax (h) | 1.5 ± 0.5 | 1.8 ± 0.6 |

| AUC(0-inf) (ng*h/mL) | 8750 ± 980 | 11500 ± 1200 |

| t½ (h) | 4.2 ± 0.8 | 6.5 ± 1.1 |

| Clearance (mL/h/kg) | 1.14 ± 0.15 | 0.87 ± 0.11 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Caption: Preclinical Experimental Workflow.

Caption: Coagulation Cascade Inhibition.

Caption: Deuteration Strategy Logic.

Conclusion

The use of this compound in preclinical drug development represents a sophisticated strategy to enhance the properties of the resulting API, such as Rivaroxaban. By employing the protocols outlined above, researchers can systematically evaluate the impact of deuteration on the metabolic stability and pharmacokinetic profile of the drug candidate. The insights gained from these studies can guide the selection of more robust drug candidates with potentially improved clinical outcomes.

References

- 1. tdcommons.org [tdcommons.org]

- 2. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. 4-(4-Aminophenyl)morpholin-3-one Manufacturer, Exporter [vandvpharma.com]

- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 8. Deuterated drug - Wikipedia [en.wikipedia.org]

Application Note: Quantification of Rivaroxaban and its Metabolites in Human Urine using d4-Internal Standards by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of the direct oral anticoagulant Rivaroxaban and a qualitative overview of its major metabolites in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Rivaroxaban-d4, for accurate and precise quantification of the parent drug. While a comprehensive quantitative analysis of Rivaroxaban metabolites is challenging due to the limited availability of commercial standards and established mass spectrometric parameters, this document outlines the primary metabolic pathways and identifies key metabolites for potential qualitative or semi-quantitative assessment. The provided protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Rivaroxaban is an orally administered, direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1] It is widely prescribed for the prevention and treatment of thromboembolic disorders.[2] The drug is metabolized in the liver primarily by cytochrome P450 enzymes (CYP3A4/5 and CYP2J2) and through CYP-independent mechanisms.[2] Approximately two-thirds of an administered dose undergoes metabolic degradation, while about one-third is excreted unchanged in the urine.[2] The resulting metabolites are eliminated through both renal and hepatobiliary routes.[2] Monitoring the urinary excretion of Rivaroxaban and its metabolites can provide valuable insights into the drug's pharmacokinetics and metabolism in an individual. This application note describes a robust LC-MS/MS method for the quantification of Rivaroxaban in urine, employing Rivaroxaban-d4 as an internal standard to ensure high accuracy and precision.

Rivaroxaban Metabolism

The metabolism of Rivaroxaban proceeds through two primary pathways:

-

Oxidative Degradation: This major pathway involves the modification of the morpholinone moiety of the Rivaroxaban molecule, primarily mediated by CYP3A4/5 and CYP2J2.[2]

-

Hydrolysis: This is a minor pathway that involves the cleavage of amide bonds within the Rivaroxaban structure.[2]

These metabolic processes result in several metabolites, with M-1 being identified as a major metabolite found in excreta. The chemical structures of Rivaroxaban and one of its metabolites, M2, are presented below.

Figure 1: Chemical structure of Rivaroxaban.

Figure 2: Chemical structure of Rivaroxaban metabolite M2.

Experimental Protocols

Materials and Reagents

-

Rivaroxaban analytical standard

-

Rivaroxaban-d4 internal standard

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

-

Ultrapure water

-

Human urine (drug-free, for calibration standards and quality controls)

Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rivaroxaban and Rivaroxaban-d4 in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Rivaroxaban primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at desired concentrations for calibration curve and quality control samples.

-

Internal Standard Working Solution: Dilute the Rivaroxaban-d4 primary stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation

-

Urine Sample Collection: Collect urine samples and store them frozen at -20°C or lower until analysis.

-

Sample Thawing: Thaw urine samples at room temperature.

-

Dilution: For the quantification of Rivaroxaban, a simple dilution of the urine sample is often sufficient. Dilute 100 µL of urine with 900 µL of ultrapure water.

-

Addition of Internal Standard: Add 50 µL of the 100 ng/mL Rivaroxaban-d4 internal standard working solution to a 100 µL aliquot of the diluted urine sample.

-

Protein Precipitation (Optional, for more complex matrices or to remove potential interferences):

-

To 100 µL of urine, add 300 µL of acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Injection: Transfer the final prepared sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |

| Mobile Phase A | 10 mmol/L ammonium acetate with 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 95% A, then a linear gradient to 5% A over 2 minutes, hold for 0.5 minutes, and return to initial conditions. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Rivaroxaban | 436.1 | 145.1 | 0.1 | 30 | 25 |

| Rivaroxaban-d4 | 440.1 | 145.1 | 0.1 | 30 | 25 |

| Rivaroxaban Metabolite M-1 | To be determined | To be determined | - | - | - |

| Rivaroxaban Metabolite M-2 | To be determined | To be determined | - | - | - |

Note: MRM transitions for Rivaroxaban metabolites are not well-established in the literature and would need to be determined empirically. This typically involves infusing a solution of the metabolite standard (if available) into the mass spectrometer to identify the precursor ion and then performing product ion scans to determine the most stable and abundant fragment ions.

Data Presentation

Calibration Curve for Rivaroxaban in Urine

| Concentration (ng/mL) | Peak Area Ratio (Rivaroxaban/Rivaroxaban-d4) |

| 10 | Example Value |

| 50 | Example Value |

| 100 | Example Value |

| 500 | Example Value |

| 1000 | Example Value |

| 5000 | Example Value |

| 10000 | Example Value |

A calibration curve should be generated by plotting the peak area ratio of Rivaroxaban to Rivaroxaban-d4 against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The calibration range for Rivaroxaban in urine can be established from 10 ng/mL to 10,000 ng/mL.[3]

Method Validation Summary for Rivaroxaban

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | ± 15% |

| Recovery | 85-115% |

| Matrix Effect | Minimal |

Visualizations

Caption: Rivaroxaban Metabolic Pathway.

Caption: LC-MS/MS Workflow for Rivaroxaban.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and robust approach for the quantitative analysis of Rivaroxaban in human urine using a d4-labeled internal standard. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a research setting. While the quantification of Rivaroxaban metabolites is more complex due to the lack of commercially available standards and established MRM transitions, this document provides a foundational understanding of the metabolic pathways involved, which can guide further research into the comprehensive urinary excretion profile of Rivaroxaban. Researchers aiming to quantify specific metabolites will need to undertake method development to establish and validate the necessary mass spectrometric parameters.

References

Application Note and Protocol: In Vitro Metabolic Stability Assay Using d4-Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic stability is a critical parameter assessed during drug discovery and development, as it influences a drug's pharmacokinetic profile, including its half-life and oral bioavailability.[1][2] In vitro metabolic stability assays are routinely employed to evaluate the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[3][4] These assays provide an early indication of a compound's intrinsic clearance, guiding lead optimization and candidate selection.[1][5]

One strategy to enhance metabolic stability is the selective incorporation of deuterium (B1214612) atoms at sites of metabolism, a concept rooted in the kinetic isotope effect (KIE).[6][7] The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, which can slow the rate of metabolic reactions, particularly those mediated by Cytochrome P450 (CYP) enzymes.[6] This application note provides a detailed protocol for conducting an in vitro metabolic stability assay using liver microsomes to evaluate and compare a d4-labeled compound against its non-deuterated parent analog.

The use of a stable isotope-labeled (SIL) compound, such as a d4-labeled analog, as the test article allows for a direct assessment of the impact of deuteration on metabolic fate.[6][8] Furthermore, the d4-labeled compound can serve as its own internal standard if a non-labeled version is also being tested, simplifying analytical procedures.[9] This protocol will focus on the use of liver microsomes, a subcellular fraction rich in Phase I drug-metabolizing enzymes, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for this application.[10][11]

Experimental Protocol

This protocol details a typical experiment to compare the metabolic stability of a d4-labeled compound and its non-deuterated parent compound.

1. Materials and Reagents

-

Test Compounds:

-

Non-deuterated parent compound (10 mM stock in DMSO)

-

d4-labeled test compound (10 mM stock in DMSO)

-

-

Control Compounds:

-

Liver Microsomes: Pooled human liver microsomes (HLM) or microsomes from other species (e.g., rat, mouse)[6][13]

-

Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4)[6][13]

-

Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6][13]

-

Quenching Solution: Ice-cold acetonitrile (B52724) (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis if the d4-compound is not used for this purpose.[6][9]

-

Equipment:

2. Experimental Workflow Diagram

Caption: Workflow for an in vitro metabolic stability assay.

3. Step-by-Step Protocol

3.1. Preparation [6]

-

Thaw cryopreserved liver microsomes on ice.

-

Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5-1.0 mg/mL).

-

Prepare working solutions of the d4-labeled compound, its non-deuterated parent, and control compounds by diluting the stock solutions in buffer to the final desired concentration (e.g., 1 µM).

-

Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

-

In a 96-well plate, add the microsomal suspension to the appropriate wells.

-

Add the working solutions of the test and control compounds to their respective wells.

-

Include negative control wells without the NADPH regenerating system.

-

Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls (this is time = 0).

3.3. Sampling and Reaction Termination [12][13]

-

At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), collect an aliquot of the incubation mixture.[9]

-

Immediately add the aliquot to a separate 96-well plate containing the ice-cold acetonitrile quenching solution with the internal standard.[9]

3.4. Sample Processing [9]

-

After the final time point, centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

3.5. LC-MS/MS Analysis [14]

-

Analyze the samples using a validated LC-MS/MS method.

-

Monitor the specific precursor-to-product ion transitions for the d4-labeled compound, the non-deuterated parent, and the internal standard in multiple reaction monitoring (MRM) mode.

4. Data Presentation and Analysis

The quantitative data from the assay should be summarized for clear comparison.

Table 1: Example Data for Metabolic Stability Assay

| Time (min) | Peak Area Ratio (Parent Compound / IS) | % Remaining (Parent) | Peak Area Ratio (d4-Compound / IS) | % Remaining (d4-Compound) |

| 0 | 1.25 | 100.0 | 1.30 | 100.0 |

| 5 | 0.98 | 78.4 | 1.20 | 92.3 |

| 15 | 0.65 | 52.0 | 1.05 | 80.8 |

| 30 | 0.30 | 24.0 | 0.85 | 65.4 |

| 45 | 0.12 | 9.6 | 0.68 | 52.3 |

Note: The data presented in this table is for illustrative purposes only.[9]

4.1. Data Analysis Steps [6]

-

Calculate Peak Area Ratio: For each time point, calculate the peak area ratio of the test compound (d4-labeled and non-deuterated) to the internal standard.[9]

-

Normalize Data: Express the peak area ratio at each time point as a percentage of the ratio at T=0.[9]

-

Plot Data: Plot the natural logarithm (ln) of the percent remaining versus time.

-

Determine Elimination Rate Constant (k): The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate In Vitro Half-Life (t½):

-

t½ = 0.693 / k

-

-

Calculate Intrinsic Clearance (CLint):

-

CLint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration)

-

Table 2: Summary of Metabolic Stability Parameters

| Compound | t½ (min) | CLint (µL/min/mg protein) |

| Parent Compound | 18.5 | 37.5 |

| d4-Labeled Compound | 42.8 | 16.2 |

| High Clearance Control | 10.2 | 68.0 |

| Low Clearance Control | > 60 | < 11.6 |

Note: The data presented in this table is for illustrative purposes only.[9]

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between deuteration and its effect on metabolic stability.

Caption: Impact of deuteration on metabolic stability.